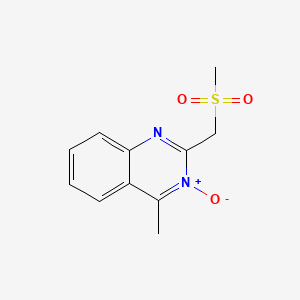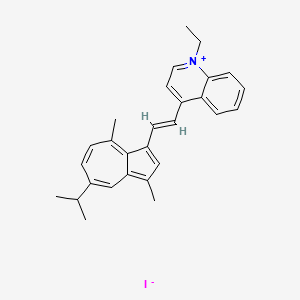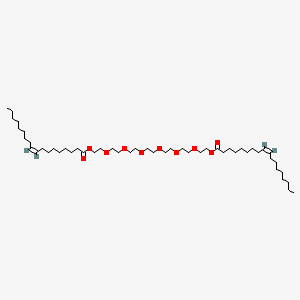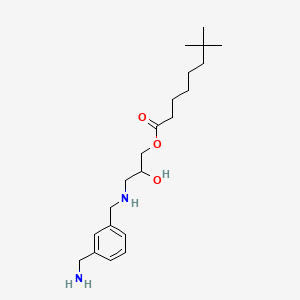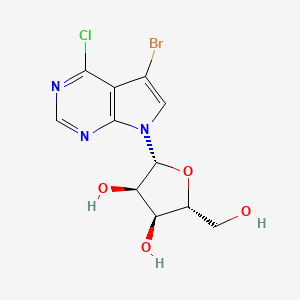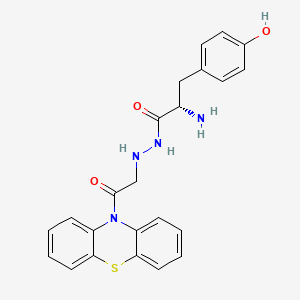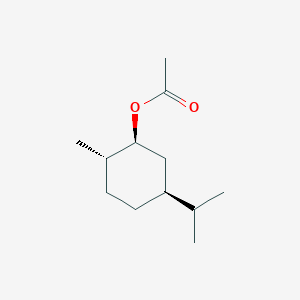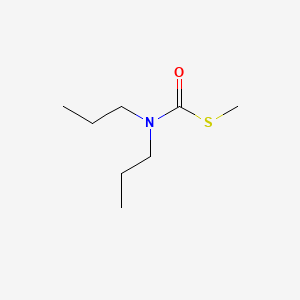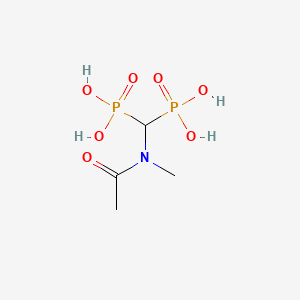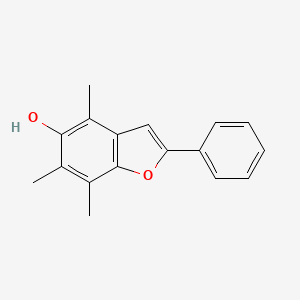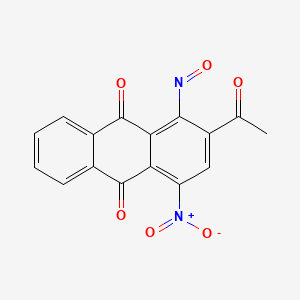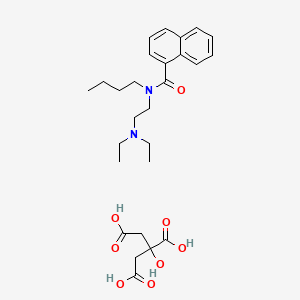
Tripotassium hexafluorotri-mu-oxotriborate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hexafluorotri-mu-oxotriborate(3-) is a chemical compound with the molecular formula B3F6K3O3. It is known for its unique structure, which includes three boron atoms, six fluorine atoms, and three oxygen atoms, all coordinated with potassium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hexafluorotri-mu-oxotriborate(3-) typically involves the reaction of potassium fluoride with boron trifluoride in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3KF + BF_3 + \text{oxidizing agent} \rightarrow K_3B_3F_6O_3 ]
Industrial Production Methods
Industrial production of tripotassium hexafluorotri-mu-oxotriborate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tripotassium hexafluorotri-mu-oxotriborate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction could produce boron hydrides .
Scientific Research Applications
Tripotassium hexafluorotri-mu-oxotriborate(3-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which tripotassium hexafluorotri-mu-oxotriborate(3-) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. These interactions are mediated by the compound’s unique chemical structure, which allows it to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium trioxohexafluorotriborate
- Tripotassium hexafluorotri-mu-oxotriborate(3-)
Uniqueness
Tripotassium hexafluorotri-mu-oxotriborate(3-) stands out due to its specific combination of boron, fluorine, and oxygen atoms, which confer unique chemical properties.
Properties
CAS No. |
84282-33-7 |
|---|---|
Molecular Formula |
B3F6K3O3 |
Molecular Weight |
311.7 g/mol |
IUPAC Name |
tripotassium;2,2,4,4,6,6-hexafluoro-1,3,5-trioxa-2,4,6-triboranuidacyclohexane |
InChI |
InChI=1S/B3F6O3.3K/c4-1(5)10-2(6,7)12-3(8,9)11-1;;;/q-3;3*+1 |
InChI Key |
PNTWQMDJBFXXQN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(O[B-](O[B-](O1)(F)F)(F)F)(F)F.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


